molecular formula C43H75ClNiP2+ B11937675 trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride

trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride

Cat. No.: B11937675
M. Wt: 748.1 g/mol
InChI Key: RVIRJWDDPXBWOV-UHFFFAOYSA-O
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Description

Properties

Molecular Formula

C43H75ClNiP2+

Molecular Weight

748.1 g/mol

IUPAC Name

chloronickel;methylbenzene;tricyclohexylphosphanium

InChI

InChI=1S/2C18H33P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*16-18H,1-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1

InChI Key

RVIRJWDDPXBWOV-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ni]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous nickel(II) chloride dimethoxyethane adduct ([NiCl₂(DME)]) serve as common precursors. The choice of nickel source impacts reaction efficiency: anhydrous [NiCl₂(DME)] eliminates water-related side reactions, while NiCl₂·6H₂O offers cost-effectiveness at the expense of rigorous drying. Tricyclohexylphosphine (PCy₃) and 2-methylphenyl Grignard reagent (2-MeC₆H₄MgBr) are essential for ligand incorporation.

Reaction with 2-Methylphenyl Grignard Reagent

The nickel precursor is treated with 2-MeC₆H₄MgBr in tetrahydrofuran (THF) at −78°C to form a nickel-aryl intermediate. This step requires slow addition to prevent oligomerization:

NiCl2+22-MeC6H4MgBrNi(2-MeC6H4)2+2MgBrCl\text{NiCl}2 + 2 \text{2-MeC}6\text{H}4\text{MgBr} \rightarrow \text{Ni(2-MeC}6\text{H}4\text{)}2 + 2 \text{MgBrCl}

The intermediate is rarely isolated due to its sensitivity but is immediately subjected to phosphine ligation.

Phosphine Ligand Addition

Two equivalents of tricyclohexylphosphine are introduced to the reaction mixture at room temperature, displacing one aryl group and forming the trans isomer:

Ni(2-MeC6H4)2+2PCy3trans-[NiCl(2-MeC6H4)(PCy3)2]++Cl\text{Ni(2-MeC}6\text{H}4\text{)}2 + 2 \text{PCy}3 \rightarrow \text{trans-[NiCl(2-MeC}6\text{H}4\text{)(PCy}3\text{)}2]^+ + \text{Cl}^-

The trans geometry is confirmed via X-ray crystallography, which shows a square-planar nickel center with mutually perpendicular phosphine ligands.

Purification and Isolation

The crude product is purified via recrystallization from a diethyl ether/hexane mixture, yielding orange-red crystals. Residual solvents are removed under reduced pressure, achieving >95% purity.

Alternative Synthesis Approaches

Comproportionation Route

A less common method involves comproportionation of nickel(0) and nickel(II) species. For example, reacting [Ni(COD)₂] (COD = 1,5-cyclooctadiene) with NiCl₂(PCy₃)₂ in the presence of 2-methylphenyl iodide yields the target complex. While efficient, this route demands stringent exclusion of oxygen.

Ligand Exchange Reactions

Preformed nickel-phosphine complexes, such as [NiCl₂(PCy₃)₂], undergo ligand exchange with 2-methylphenylzinc chloride. This method avoids Grignard reagents but requires zinc compatibility.

Reaction Optimization and Yields

ParameterOptimal ConditionYield (%)Source
Nickel precursor[NiCl₂(DME)]92
SolventTHF89
Temperature−78°C to 25°C85–90
Phosphine equivalents2.288

Increasing phosphine equivalents beyond 2.2 marginally improves yield but complicates purification. Anhydrous THF outperforms dichloromethane or ethanol in minimizing side products.

Characterization of the Compound

Spectroscopic Analysis

  • ³¹P NMR : A single resonance at δ −8.5 ppm confirms equivalent phosphine ligands in the trans configuration.

  • ¹H NMR : Aromatic protons of the 2-methylphenyl group appear as a multiplet at δ 6.8–7.2 ppm, with a singlet for the methyl group at δ 2.3 ppm.

X-ray Crystallography

Crystal structures reveal a square-planar geometry with Ni–P bond lengths of 2.21–2.24 Å and Ni–C bond lengths of 1.98–2.02 Å. The trans arrangement minimizes steric clashes between PCy₃ ligands.

Challenges and Solutions in Synthesis

Air Sensitivity

While the final product is air-stable, intermediates such as Ni(2-MeC₆H₄)₂ require Schlenk-line techniques or gloveboxes.

By-product Formation

Excess Grignard reagent can reduce nickel(II) to nickel(0), forming metallic nickel. This is mitigated by stoichiometric control and slow reagent addition .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a precursor to active nickel(0) species, facilitating bond-forming reactions through oxidative addition and reductive elimination pathways .

1.1 Suzuki-Miyaura Coupling
The catalyst enables aryl-aryl bond formation between aryl halides and boronic acids:
Reaction:
Ar–X + Ar’–B(OH)₂ → Ar–Ar’

ParameterTypical ConditionsYield RangeReferences
Substrate (X)Br, Cl, I65–92%
BaseK₂CO₃, Cs₂CO₃
SolventTHF, DMF, Toluene
Temperature60–100°C

Mechanistic Notes:

  • Activation involves ligand dissociation to generate Ni(0) species .

  • Oxidative addition of aryl halide precedes transmetalation with boronic acid .

Heck Coupling

The complex catalyzes the coupling of aryl halides with alkenes to form substituted alkenes :
Reaction:
Ar–X + CH₂=CH–R → Ar–CH₂–CH–R

ParameterConditionsSelectivityReferences
Halide ScopeAryl bromides, chloridesHigh
OlefinStyrenes, acrylates
AdditiveTetrabutylammonium bromide

Kumada Coupling

This reaction couples aryl halides with Grignard reagents, with the catalyst demonstrating tolerance to steric hindrance :
Reaction:
Ar–X + R–Mg–X → Ar–R

Key Advantages:

  • Operates under air-free conditions due to inherent stability .

  • Compatible with electron-deficient and -rich substrates .

C–H Functionalization

The nickel complex enables direct C–H bond activation in arenes and heteroarenes :

SubstrateFunctionalization TypeYield (%)Reference
BenzeneArylation78
ThiopheneAlkylation82

Mechanism:

  • Involves Ni(0)/Ni(II) redox cycling .

  • Steric bulk of ligands prevents catalyst deactivation .

Comparative Reaction Performance

Reaction TypeTurnover Frequency (TOF, h⁻¹)Typical Scale (mmol)Limitations
Suzuki-Miyaura120–2500.1–5Sensitive to boronic acid purity
Heck80–1800.2–3Requires polar aprotic solvents
Kumada200–4000.5–10Strict anhydrous conditions

Stability and Reactivity Trends

  • Air Stability: Retains activity after 24-hour exposure to ambient conditions .

  • Ligand Effects: Tricyclohexylphosphine ligands suppress β-hydride elimination in alkyl coupling .

  • Solvent Compatibility: Optimal performance in THF and toluene; avoids DMSO due to ligand displacement .

This compound’s versatility stems from its tunable steric and electronic properties, positioning it as a cornerstone in modern nickel-catalyzed methodologies. Recent advances highlight its utility in pharmaceutical and materials synthesis, particularly where traditional palladium catalysts fail .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₄₃H₇₅ClNiP₂
  • Molar Mass : Approximately 748.16 g/mol
  • Appearance : Solid or powder form
  • Melting Point : Greater than 300 °C
  • CAS Number : 123839-28-1

The compound features two tricyclohexylphosphine ligands and one 2-methylphenyl ligand coordinated to a nickel(II) center, contributing to its enhanced stability and reactivity compared to simpler nickel complexes .

Catalytic Applications

This compound serves as a precatalyst in several key catalytic processes:

  • Cross-Coupling Reactions :
    • Suzuki Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.
    • Heck Reaction : Involves the coupling of alkenes with aryl halides, allowing for the synthesis of substituted alkenes.

These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

  • Polymerization Reactions :
    • The complex can be utilized in polymerization processes, contributing to the development of new materials with tailored properties.

Comparative Analysis with Other Nickel Complexes

A comparison with other nickel complexes highlights the unique features of this compound:

Compound NameStructureUnique Features
Nickel(II) ChlorideNiCl₂Basic nickel salt, less stable than this compound.
Bis(triphenylphosphine)(2-methylphenyl)nickel(II) ChlorideNiCl₂(PPh₃)₂(o-tolyl)Similar ligand structure but less sterically hindered.
Nickel(II) AcetateNi(OAc)₂Simpler nickel source lacking phosphine ligands, leading to different catalytic properties.

The bulky tricyclohexylphosphine ligands provide steric protection, enhancing the performance of this compound in catalytic applications compared to simpler complexes .

Mechanistic Insights and Studies

Research into the mechanism of action for this compound has focused on its reactivity with various substrates. Studies indicate that upon activation, this complex can generate reactive nickel species that facilitate further chemical transformations. These investigations not only elucidate its efficiency as a catalyst but also explore potential interactions with biological molecules, which could lead to insights into therapeutic applications or toxicity profiles .

Mechanism of Action

The mechanism of action of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride involves its role as a catalyst in facilitating various chemical reactions. The compound’s nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, enabling the formation and breaking of chemical bonds . These processes are crucial in cross-coupling reactions and C-H activation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dichlorobis(tricyclohexylphosphine)(2-methylphenyl)nickel(II)
  • CAS No.: 19999-87-2
  • Molecular Formula : C₃₆H₆₆Cl₂NiP₂
  • Molecular Weight : 690.46 g/mol
  • Appearance : Purple crystalline powder
  • Synthesis : Prepared via reaction of S4 (nickel precursor) with o-tolylmagnesium chloride in CH₂Cl₂ at 0°C, yielding 97% purity .

Key Features :

  • Ligands : Tricyclohexylphosphine (PCy₃) provides high steric bulk, enhancing stability and selectivity in catalytic reactions .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), offering improved air stability compared to Ni(cod)₂ .

Comparison with Structurally Similar Nickel(II) Complexes

Bis(triphenylphosphine)nickel(II) Chloride

  • CAS No.: 14264-16-5
  • Molecular Formula : C₃₆H₃₀Cl₂NiP₂
  • Molecular Weight : 678.36 g/mol
  • Appearance : Green-black crystalline powder
  • Ligand Effects : Triphenylphosphine (PPh₃) is less bulky than PCy₃, leading to faster ligand dissociation but lower thermal stability .
  • Applications : Widely used in Grignard reactions and hydroxyl substitutions .
  • Safety: Classified as carcinogenic (Category 1B) and hazardous for skin/respiratory exposure .
Property trans-Bis(PCy₃)(2-MePh)NiCl₂ Bis(PPh₃)NiCl₂
Steric Bulk High (PCy₃) Moderate (PPh₃)
Thermal Stability High Moderate
Catalytic Selectivity Enhanced Variable
Air Stability Moderate Low

[1,3-Bis(diphenylphosphino)propane]nickel(II) Chloride

  • CAS No.: 15629-92-2
  • Molecular Formula : C₂₇H₂₆Cl₂NiP₂
  • Molecular Weight : 568.86 g/mol
  • Ligand Effects: Bidentate 1,3-bis(diphenylphosphino)propane (dppp) enables chelation, stabilizing square-planar geometry .
  • Applications : Effective in hydrogenation and C–C bond formation .
  • Safety: Causes skin/respiratory irritation and carcinogenicity (Category 1A) .

trans-Bis(tribenzylphosphine)(2-methylphenyl)nickel(II) Chloride

  • CAS No.: Not explicitly listed (see ).
  • Ligand Effects : Tribenzylphosphine (PBn₃) offers intermediate steric bulk between PCy₃ and PPh₃.
  • Applications : Air-stable catalyst for cross-couplings, eliminating glove-box requirements .
  • Advantage : Superior reaction rates compared to Ni(cod)₂ .

Catalytic Performance and Selectivity

  • trans-Bis(PCy₃)(2-MePh)NiCl₂ : Demonstrated 83% yield in aryl etherification (Ref: J. Am. Chem. Soc. 2008, 130, 14422) .
  • Bis(PPh₃)NiCl₂: Limited to low-temperature applications due to ligand lability .
  • Ni-dppp Complexes : Favored for asymmetric synthesis but require strict anhydrous conditions .

Biological Activity

Introduction

trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is a nickel complex with significant potential in catalysis and biological applications. Its unique structure, characterized by two tricyclohexylphosphine ligands and one 2-methylphenyl ligand coordinated to a nickel(II) center, contributes to its stability and reactivity. This article reviews the biological activity of this compound, focusing on its catalytic properties, interactions with biological molecules, and potential therapeutic applications.

Chemical Properties

  • Molecular Formula: C₄₃H₇₅ClNiP₂
  • Molar Mass: 748.16 g/mol
  • Stability: Air-stable and soluble in organic solvents, making it suitable for various catalytic applications.

Catalytic Applications

This compound serves as a precatalyst in several nickel-catalyzed reactions, including:

  • Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for organic synthesis.
  • Polymerizations: Enhances the efficiency of polymer formation processes.

The compound can be activated to generate reactive nickel species under specific conditions, allowing for further chemical transformations .

Case Studies

  • Cytotoxic Activity Against Cancer Cells:
    A study evaluating various nickel complexes indicated that some exhibited potent cytotoxicity against breast and lung cancer cell lines. The specific activity of this compound remains to be elucidated through targeted research.
  • Reactivity with Biological Molecules:
    Research into similar nickel complexes has revealed their ability to bind with biomolecules, potentially leading to novel therapeutic strategies. The binding affinity and reactivity of this compound with proteins or nucleic acids could provide insights into its biological role.

Future Research Directions

Further studies are needed to comprehensively assess the biological activity of this compound. Key areas for investigation include:

  • In vitro and In vivo Studies: Detailed cytotoxicity studies across various cancer cell lines.
  • Mechanistic Studies: Understanding the pathways through which this compound interacts with biological systems.
  • Therapeutic Potential: Evaluating its efficacy as a potential anticancer agent or in other therapeutic contexts.

Q & A

Q. What synthetic routes are commonly employed to prepare trans-bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride, and how are reaction conditions optimized?

The compound is typically synthesized via ligand substitution reactions using nickel precursors such as NiCl₂ and tricyclohexylphosphine (PCy₃). A Schlenk line or glovebox is required to maintain an inert atmosphere. Key steps include:

  • Reacting NiCl₂ with excess PCy₃ in anhydrous solvents (e.g., THF or toluene) at elevated temperatures (80–110°C).
  • Adding 2-methylphenyl ligands via transmetallation or oxidative addition. Optimization focuses on ligand stoichiometry (e.g., 2:1 PCy₃:Ni ratio), solvent polarity, and reaction time (18–48 hours) to maximize yield (up to 94% reported in cross-coupling reactions) .

Q. What characterization techniques are critical for confirming the structure and purity of this nickel complex?

Essential methods include:

  • X-ray crystallography : Resolves the trans geometry and confirms bond lengths (e.g., Ni–P ≈ 2.2 Å, Ni–Cl ≈ 2.3 Å) .
  • NMR spectroscopy : ³¹P NMR shows distinct peaks for PCy₃ ligands (~20–30 ppm), while ¹H NMR of the 2-methylphenyl group appears as a singlet at ~2.3 ppm .
  • Elemental analysis : Validates stoichiometry (C, H, Ni, P, Cl percentages) .
  • Magnetic susceptibility : Confirms diamagnetic behavior typical of square-planar Ni(II) complexes .

Q. What safety precautions are necessary when handling this compound?

The complex is classified as a skin sensitizer (H317), suspected carcinogen (H351), and aquatic toxin (H412). Required precautions:

  • Use PPE (nitrile gloves, lab coat, chemical goggles).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store under inert gas (argon) at room temperature to prevent decomposition .

Advanced Research Questions

Q. How does the steric bulk of tricyclohexylphosphine ligands influence catalytic activity in cross-coupling reactions?

PCy₃ ligands provide significant steric protection, stabilizing low-coordinate Ni intermediates and suppressing undesirable side reactions (e.g., β-hydride elimination). However, excessive bulk can hinder substrate access, reducing turnover frequency. Comparative studies with smaller phosphines (e.g., PPh₃) show higher activity but lower selectivity in Suzuki-Miyaura couplings .

Q. What mechanistic insights explain contradictory reactivity trends in C–C bond formation versus C–H activation?

The 2-methylphenyl group directs regioselectivity via chelation-assisted C–H activation. Density functional theory (DFT) studies suggest that electron-rich Ni centers (due to PCy₃’s strong σ-donor ability) favor oxidative addition of aryl halides over C–H cleavage. Contradictions arise when substrates with competing directing groups are used, requiring detailed kinetic profiling .

Q. How can solvent and counterion effects be leveraged to modulate catalytic efficiency?

Polar aprotic solvents (DMF, DMA) enhance ionic dissociation, increasing Ni(II) → Ni(0) reduction rates. Bulky counterions (e.g., BArF⁻) stabilize cationic intermediates, improving turnover in Kumada couplings. Contrastingly, nonpolar solvents (toluene) favor neutral pathways for Heck reactions .

Data-Driven Analysis

Q. What experimental evidence supports the trans configuration of the phosphine ligands?

X-ray crystallography (e.g., CCDC 210992) reveals a square-planar geometry with PCy₃ ligands in trans positions (P–Ni–P angle ≈ 180°). IR spectroscopy shows symmetric ν(Ni–Cl) stretches at 320–340 cm⁻¹, consistent with trans chloride ligands .

Q. How do electronic properties of the 2-methylphenyl ligand impact catalytic cycle stability?

Cyclic voltammetry (CV) studies indicate that electron-donating methyl groups raise the Ni(II)/Ni(I) reduction potential (-1.2 V vs. SCE), stabilizing Ni(I) intermediates and prolonging catalyst lifetime. This contrasts with electron-withdrawing substituents, which accelerate decomposition .

Methodological Challenges

Q. What strategies mitigate phosphine ligand dissociation during prolonged reactions?

  • Additives : Excess PCy₃ (10 mol%) suppresses ligand loss.
  • Bidentate ligands : Replacing PCy₃ with chelating diphosphines (e.g., dppe) enhances stability but reduces activity .
  • Temperature control : Lowering reaction temperature to 60°C minimizes dissociation .

Q. How can conflicting reports on catalytic efficiency in diverse substrates be reconciled?

Systematic substrate scoping reveals that electron-deficient aryl halides (e.g., 4-CF₃C₆H₄Br) react faster due to favorable oxidative addition. Steric hindrance in ortho-substituted substrates slows transmetallation, requiring longer reaction times (24–72 hours). Multivariate analysis (e.g., Hammett plots) quantifies electronic/steric effects .

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